molecular formula C8H5NO B1676564 3-Cyanobenzaldehyde CAS No. 24964-64-5

3-Cyanobenzaldehyde

Cat. No. B1676564
M. Wt: 131.13 g/mol
InChI Key: HGZJJKZPPMFIBU-UHFFFAOYSA-N
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Patent
US05217981

Procedure details

A compound having the above formula was prepared in the following manner. A solution of m-cyanobenzaldehyde was prepared by dissolving 2.0 gms. (15.2 mmoles) of the benzaldehyde along with 2.98 gms. (45.8 mmoles) of NaN3 and 2.9 gms. (21.1 mmoles) of Et3N.HCl, all of which were dissolved in 50 ml. of 1-methyl-2-pyrrolidinone. The reaction mixture was refluxed under argon. After 1 hour and 45 minutes the reaction mixture was cooled to room temperature and poured into 200 ml. of water and acidified with 10% hydrochloric acid. The reaction mixture was extracted with successive ethyl acetate washes. The ethyl acetate extracts were combined and washed with brine and dried over magnesium sulfate. The ethyl acetate extract was chromatographed through silica gel, yielding 0.3 gms. of the product having the above formula as a white solid.
Quantity
15.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
45.8 mmol
Type
reactant
Reaction Step Two
Quantity
21.1 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N-]=[N+]=[N-].[Na+].[N:13](CC)(CC)[CH2:14]C.Cl.Cl>O.CN1CCCC1=O>[C:14]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][CH:5]=1)[CH:1]=[O:8])#[N:13] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
15.2 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Two
Name
Quantity
45.8 mmol
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
21.1 mmol
Type
reactant
Smiles
N(CC)(CC)CC.Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared in the following manner
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving 2.0 gms
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed under argon
ADDITION
Type
ADDITION
Details
poured into 200 ml
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with successive ethyl acetate washes
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
CUSTOM
Type
CUSTOM
Details
was chromatographed through silica gel
CUSTOM
Type
CUSTOM
Details
yielding 0.3 gms

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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